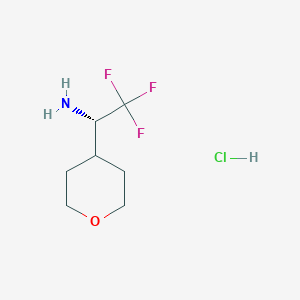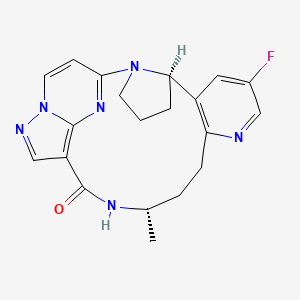
LOXO-195(3aR,10S)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LOXO-195 (3aR,10S) is a next-generation selective tyrosine receptor kinase inhibitor designed to overcome acquired resistance to first-generation tyrosine receptor kinase inhibitors in patients with tyrosine receptor kinase fusion-positive cancers . This compound is particularly significant in the treatment of cancers that have developed resistance to initial therapies, providing a new avenue for effective treatment .
Vorbereitungsmethoden
The synthesis of LOXO-195 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. the general approach involves the use of advanced organic synthesis techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
LOXO-195 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its activity.
Reduction: This reaction can be used to convert specific functional groups to their reduced forms, impacting the compound’s properties.
Wissenschaftliche Forschungsanwendungen
LOXO-195 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of tyrosine receptor kinase inhibitors.
Biology: It is used to investigate the biological pathways and mechanisms involved in tyrosine receptor kinase fusion-positive cancers.
Medicine: LOXO-195 is primarily used in clinical research to treat patients with cancers that have developed resistance to first-generation tyrosine receptor kinase inhibitors.
Industry: The compound is used in the pharmaceutical industry for the development of new cancer therapies
Wirkmechanismus
LOXO-195 exerts its effects by selectively inhibiting the activity of tyrosine receptor kinases that have acquired resistance mutations. These mutations often occur in the kinase domain, reducing the efficacy of first-generation inhibitors. LOXO-195 binds to these mutated kinases, blocking their activity and thereby inhibiting cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
LOXO-195 is unique compared to other tyrosine receptor kinase inhibitors due to its ability to overcome resistance mutations. Similar compounds include:
Larotrectinib: A first-generation tyrosine receptor kinase inhibitor that is effective in treating tyrosine receptor kinase fusion-positive cancers but may lead to resistance over time.
Entrectinib: Another tyrosine receptor kinase inhibitor with a broader spectrum of activity but also susceptible to resistance mutations. LOXO-195 stands out due to its enhanced potency and selectivity against resistant tyrosine receptor kinase mutations
Eigenschaften
Molekularformel |
C20H21FN6O |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
(6R,15S)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one |
InChI |
InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12-,17+/m0/s1 |
InChI-Schlüssel |
OEBIHOVSAMBXIB-YVEFUNNKSA-N |
Isomerische SMILES |
C[C@H]1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 |
Kanonische SMILES |
CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


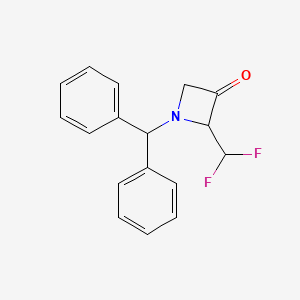
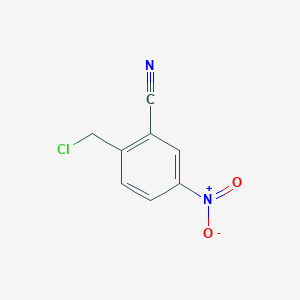
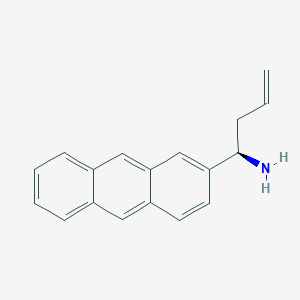
![methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B15232764.png)
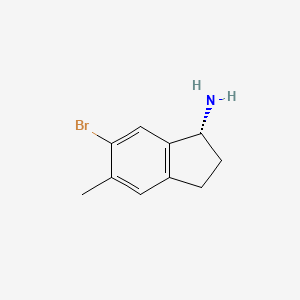
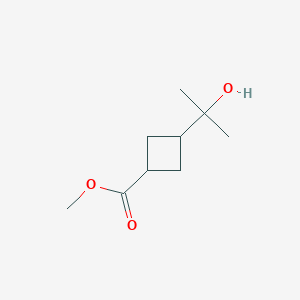
![1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone](/img/structure/B15232783.png)
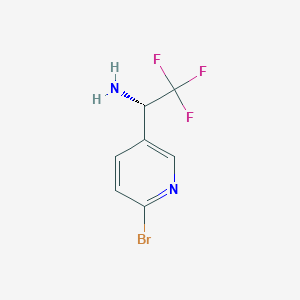


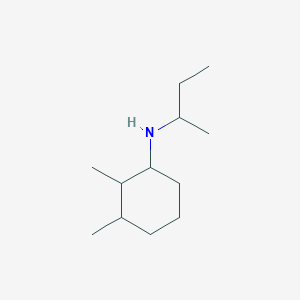
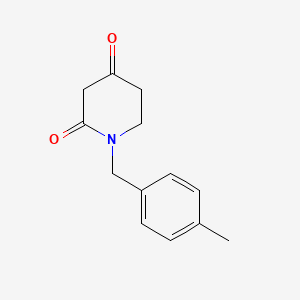
![Hydron;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide](/img/structure/B15232835.png)
